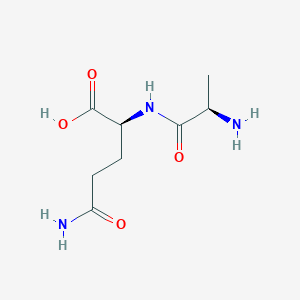

D-Alanyl-L-glutamine

Übersicht

Beschreibung

D-Alanyl-L-glutamine is a dipeptide composed of the amino acids D-alanine and L-glutamine. This compound is known for its high water solubility, thermal stability, and bioavailability. It is widely used in medical and nutritional fields due to its beneficial properties, such as enhancing intestinal function, promoting immune function, and maintaining homeostasis in the body .

Wirkmechanismus

Target of Action

D-Alanyl-L-glutamine, also known as Alanyl-glutamine, is a dipeptide consisting of alanine and glutamine . It primarily targets the gastrointestinal tract, where it exerts a protective effect . This protective effect reduces bacterial translocation, thus reducing the risk of infections and infection-related problems such as diarrhea, dehydration, malabsorption, and electrolyte imbalance .

Mode of Action

This compound interacts with its targets by being broken down into L-glutamine, which is an essential nutrient for the cells . This breakdown happens gradually, allowing the cells to utilize the L-glutamine formed before it degrades into ammonia and pyrrolidine carboxylic acid . Ammonia can damage the cells, so the gradual breakdown of this compound into L-glutamine helps to prevent cell damage .

Biochemical Pathways

This compound affects several biochemical pathways. It plays a key role in the TCA cycle, heat shock protein responses, and antioxidant systems . It is also involved in inter-organ ammonia transport, which is particularly important for immune cells and the brain, especially in catabolic situations such as critical care and extenuating exercise .

Result of Action

The result of this compound’s action is the protection of the gastrointestinal tract and the reduction of bacterial translocation . This leads to a decrease in the risk of infections and infection-related problems . In cell culture, this compound is sometimes used as a replacement for L-glutamine because this dipeptide is stable in aqueous solution .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its stability in aqueous solution makes it a suitable replacement for L-glutamine in cell culture environments . Additionally, its high solubility makes it valuable in parenteral nutrition, where it can be easily administered and absorbed .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: D-Alanyl-L-glutamine can be synthesized through various methods, including chemical synthesis, chemoenzymatic synthesis, and enzymatic synthesis. One common chemical synthesis method involves the esterification of L-glutamic acid followed by coupling with D-alanine. The reaction typically requires a catalyst such as concentrated hydrochloric acid and is carried out at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound often employs biotechnological methods due to their efficiency and sustainability. Metabolic engineering of Escherichia coli, for instance, has been used to produce this compound by overexpressing specific enzymes and inactivating peptidases that degrade the dipeptide . Immobilized cell techniques have also been applied to enhance production efficiency and stability .

Analyse Chemischer Reaktionen

Types of Reactions: D-Alanyl-L-glutamine undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. Hydrolysis is a common reaction where the dipeptide is broken down into its constituent amino acids, D-alanine and L-glutamine, under acidic or enzymatic conditions .

Common Reagents and Conditions:

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic catalysts (e.g., proteases).

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: Nucleophilic reagents such as amines or thiols.

Major Products:

Hydrolysis: D-alanine and L-glutamine.

Oxidation: Oxidized derivatives of D-alanine and L-glutamine.

Substitution: Substituted derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

D-Alanyl-L-glutamine has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying peptide bond formation and hydrolysis.

Biology: Investigated for its role in cellular metabolism and protein synthesis.

Vergleich Mit ähnlichen Verbindungen

L-Alanyl-L-glutamine: A dipeptide of L-alanine and L-glutamine, commonly used in clinical nutrition.

Glycyl-L-glutamine: Another glutamine-containing dipeptide with similar applications in medicine and nutrition.

Uniqueness: D-Alanyl-L-glutamine is unique due to the presence of D-alanine, which imparts distinct physicochemical properties compared to its L-alanine counterpart. This dipeptide exhibits superior stability and bioavailability, making it particularly valuable in clinical and nutritional applications .

Eigenschaften

IUPAC Name |

(2S)-5-amino-2-[[(2R)-2-aminopropanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O4/c1-4(9)7(13)11-5(8(14)15)2-3-6(10)12/h4-5H,2-3,9H2,1H3,(H2,10,12)(H,11,13)(H,14,15)/t4-,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJCMDXDYPOUFDY-UHNVWZDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427208 | |

| Record name | D-ALANYL-L-GLUTAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205252-36-4 | |

| Record name | D-ALANYL-L-GLUTAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

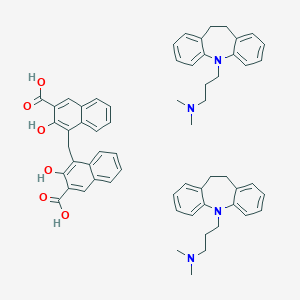

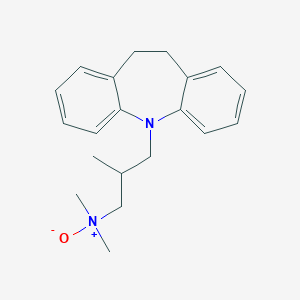

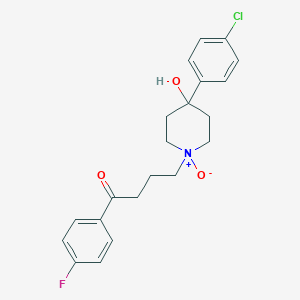

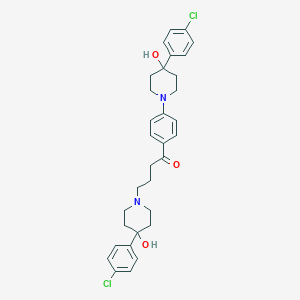

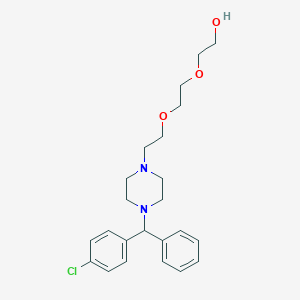

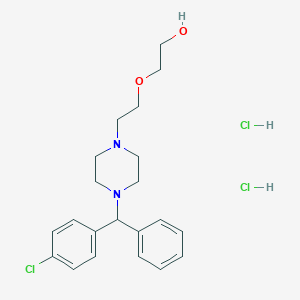

Feasible Synthetic Routes

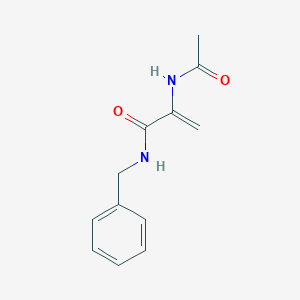

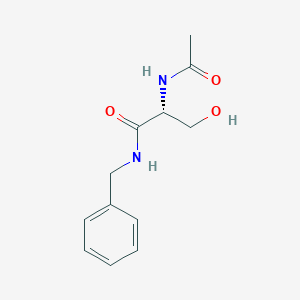

Q1: How does the structure of D-Alanyl-L-glutamine derivatives influence their ability to stimulate NK cell activity?

A1: The research by [] demonstrates that even minor structural modifications to this compound significantly impact its ability to stimulate NK cells. [] For instance, replacing the long octadecyl chain in BCH-527 (a lipophilic immunostimulant) with a shorter chain alcohol resulted in compound 9, 6-(D-alanyl-L-glutaminylamino)hexan-1-ol, which exhibited comparable in vitro NK cell stimulation to interleukin 2 (IL-2). []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(2-Hydroxyethoxy)ethyl]piperazine](/img/structure/B195975.png)